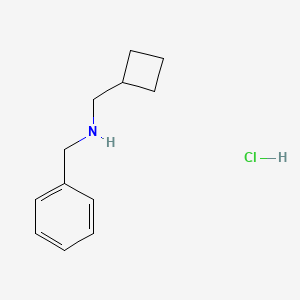
Benzyl(cyclobutylmethyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(cyclobutylmethyl)aminehydrochloride is a chemical compound with the molecular formula C12H17N·HCl. It is known for its unique structure, which includes a benzyl group attached to a cyclobutylmethylamine moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(cyclobutylmethyl)aminehydrochloride typically involves the reaction of benzylamine with cyclobutylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often involves more efficient and scalable processes. These may include continuous flow reactions and the use of automated reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Benzyl(cyclobutylmethyl)aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Sodium methoxide, sodium ethoxide, organic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl(cyclobutylmethyl)aminehydrochloride finds applications in various fields due to its unique properties:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Benzyl(cyclobutylmethyl)aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Benzylamine: A simpler analogue with a benzyl group attached to an amine.
Cyclobutylmethylamine: Contains a cyclobutylmethyl group attached to an amine.
Benzyl(cyclopropylmethyl)amine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness: Benzyl(cyclobutylmethyl)aminehydrochloride is unique due to the presence of both benzyl and cyclobutylmethyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its simpler analogues .
Biological Activity
Benzyl(cyclobutylmethyl)aminehydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a benzyl group attached to a cyclobutylmethyl moiety. This structure may influence its interaction with biological targets, particularly in the central nervous system (CNS).
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Agonism : Preliminary studies suggest that compounds with similar structures may act as agonists at specific G-protein coupled receptors (GPCRs), influencing neurotransmitter systems such as dopamine and serotonin pathways .
- Enzyme Inhibition : The compound may also exhibit inhibitory effects on enzymes relevant to metabolic pathways, which can modulate various physiological responses .
1. Neuroprotective Properties
Research indicates that compounds similar to this compound possess neuroprotective effects. These effects are often mediated through the modulation of inflammatory pathways and oxidative stress reduction.
- Case Study : A study demonstrated that a related compound reduced neuroinflammation in models of neurodegenerative diseases by inhibiting pro-inflammatory cytokines like TNF-α and IL-1β .
2. Anti-inflammatory Activity
The compound has shown potential in mitigating inflammation, which is crucial in various chronic diseases.
- Research Findings : In vitro experiments revealed that treatment with this compound significantly decreased the production of inflammatory mediators in human cell lines exposed to lipopolysaccharides (LPS) .
Data Table: Biological Activities of Related Compounds
Case Study 1: Neuroprotection
In a controlled study involving U937 human leukemia cells, this compound exhibited significant cell cycle arrest at the G2/M phase, suggesting potential applications in cancer therapy by preventing proliferation .
Case Study 2: Inflammatory Bowel Disease
A recent investigation into the anti-inflammatory properties of similar compounds indicated that they could alleviate symptoms associated with inflammatory bowel disease (IBD). The treatment resulted in reduced myeloperoxidase activity and lower levels of inflammatory cytokines in animal models .
Properties
Molecular Formula |
C12H18ClN |
|---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
N-benzyl-1-cyclobutylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-12;/h1-3,5-6,12-13H,4,7-10H2;1H |
InChI Key |
PMWBEDZYQSQGBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CNCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















